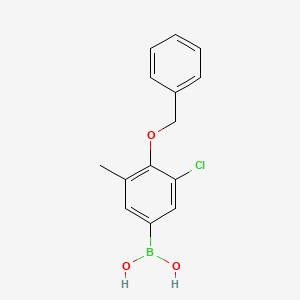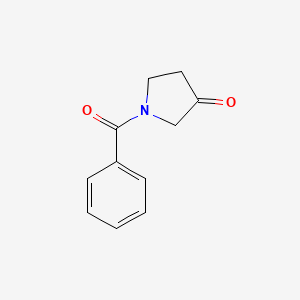
1-Benzoylpyrrolidin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzoylpyrrolidin-3-one is a nitrogen-containing heterocyclic compound with the molecular formula C11H11NO2 It is a derivative of pyrrolidinone, characterized by a benzoyl group attached to the nitrogen atom of the pyrrolidinone ring
Méthodes De Préparation
1-Benzoylpyrrolidin-3-one can be synthesized through several methods. One classical approach involves the 1,3-dipolar cycloaddition between a nitrone and an olefin, which forms the pyrrolidinone ring . Another method includes the hydroxylation of 1-benzoylpyrrolidine using Aspergillus sp., followed by stereoselective esterification with a commercial lipase . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.
Analyse Des Réactions Chimiques
1-Benzoylpyrrolidin-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions typically yield the corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, where the benzoyl group can be replaced by other functional groups.
Transamidation: This reaction involves the exchange of the amide group with another amine under aqueous conditions, often using reagents like DTBP and TBAI.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Benzoylpyrrolidin-3-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: This compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: It is utilized in the production of pharmaceuticals and agrochemicals, as well as in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-Benzoylpyrrolidin-3-one involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
1-Benzoylpyrrolidin-3-one can be compared with other similar compounds, such as:
1-Benzoylpyrrolidin-2-one: This compound has a similar structure but differs in the position of the benzoyl group.
Benzoylpiperidin-2-one: Another related compound with a six-membered ring instead of a five-membered pyrrolidinone ring.
Benzoylazepan-2-one: This compound features a seven-membered ring, offering different steric and electronic properties.
The uniqueness of this compound lies in its specific ring structure and the position of the benzoyl group, which influence its reactivity and biological activity.
Propriétés
Formule moléculaire |
C11H11NO2 |
|---|---|
Poids moléculaire |
189.21 g/mol |
Nom IUPAC |
1-benzoylpyrrolidin-3-one |
InChI |
InChI=1S/C11H11NO2/c13-10-6-7-12(8-10)11(14)9-4-2-1-3-5-9/h1-5H,6-8H2 |
Clé InChI |
YQCKBNGBBUHFST-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC1=O)C(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(3-Morpholinopropoxy)-[1,1-biphenyl]-3-ol](/img/structure/B12854063.png)
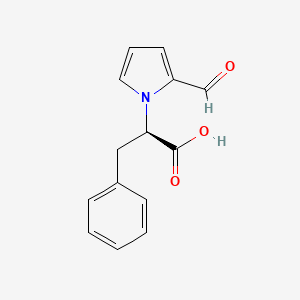

![(2S)-2-Amino-2-(1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B12854086.png)
![(E)-3-((E)-4-(Benzo[d][1,3]dioxol-5-yl)-2-oxobut-3-en-1-ylidene)indolin-2-one](/img/structure/B12854090.png)
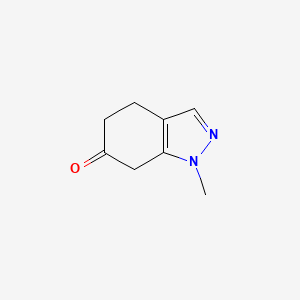

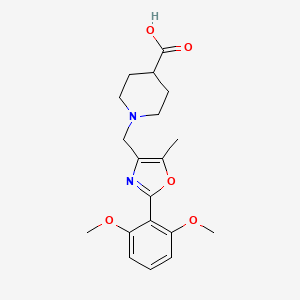
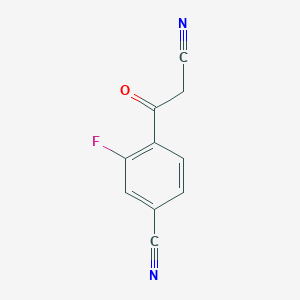
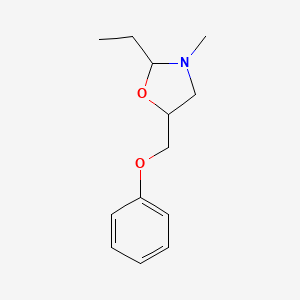
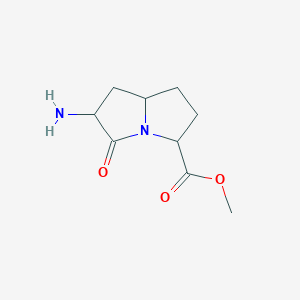
![Oxazolo[5,4-d]pyrimidine-5-methanamine](/img/structure/B12854123.png)
